Fmoc-Cys-Asp10
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Overview
Description
Fmoc-Cys-Asp10: is a synthetic oligopeptide linker that is non-releasable and involves in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can reduce the healing time of fractured femurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 typically involves solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. This method is widely used due to its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by the Fmoc group to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted peptide synthesis are commonly used to enhance efficiency and yield. The use of microwave irradiation significantly reduces reaction times and improves the quality of the peptides produced .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys-Asp10 undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, which exposes the amino group for further reactions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF (Dimethylformamide) at room temperature.
Coupling: HBTU and DIPEA in DMF.
Major Products Formed: The primary product formed is the extended peptide chain, which can be further modified or used in various applications.
Scientific Research Applications
Chemistry: Fmoc-Cys-Asp10 is used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide linkers that can target specific cells or tissues, such as bone fracture sites .
Medicine: In medical research, this compound is used to develop targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-Cys-Asp10 involves its role as a linker in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to interact with its target. In the case of bone fracture-homing oligopeptides, this compound helps deliver therapeutic agents to the fracture site, promoting healing .
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative used in peptide synthesis.
Fmoc-Lys(Boc)-OH: An Fmoc-protected lysine derivative used in peptide synthesis.
Uniqueness: Fmoc-Cys-Asp10 is unique due to its specific sequence and its role in the synthesis of releasable oligopeptide linkers. Its ability to target bone fracture sites and reduce healing times sets it apart from other Fmoc-protected amino acids .
Properties
Molecular Formula |
C58H67N11O34S |
---|---|
Molecular Weight |
1494.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C58H67N11O34S/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
CNKQRGXYKSQSRU-SJPCSGTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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